Superior In Vivo Antitumor Efficacy vs. Navitoclax in SCLC Xenografts
APG-1252 exhibits superior in vivo antitumor activity compared to navitoclax (ABT-263) in the H146 small cell lung cancer (SCLC) xenograft model. In a direct head-to-head preclinical study, while both compounds showed similar in vitro cell-killing activity against H146 cells, navitoclax failed to inhibit H146 xenograft tumor growth in vivo, whereas APG-1252 demonstrated potent antitumor activity in the same model [1].
| Evidence Dimension | In vivo antitumor efficacy (tumor growth inhibition) |
|---|---|
| Target Compound Data | Potent tumor growth inhibition |
| Comparator Or Baseline | Navitoclax (ABT-263): Failed to inhibit tumor growth |
| Quantified Difference | APG-1252 active; navitoclax inactive (categorical difference) |
| Conditions | H146 SCLC xenograft tumor model; in vitro IC50 values were similar between compounds |
Why This Matters
For researchers evaluating Bcl-2/Bcl-xL inhibitors in SCLC models, APG-1252 provides in vivo efficacy where navitoclax is ineffective, making it the preferred candidate for SCLC xenograft studies.
- [1] Wang GF, Min P, Wu MY, Dang S, Tang CY, Zhang F, et al. Abstract 307: Targeting BCL-2 and BCL-xL with a novel dual inhibitor APG-1252 triggers cell death and inhibits tumor growth in small cell lung cancer models. Cancer Res. 2018;78(13_Suppl):307. doi:10.1158/1538-7445.AM2018-307 View Source
